Runcaciguat Isoform Selectivity: First GC-1-Specific sGC Activator vs. Pan-Isoform Activators BAY 60-2770 and BI 703704
Runcaciguat is the first sGC activator identified to selectively target the GC-1 (α1/β1) isoform at therapeutic concentrations, whereas comparator sGC activators BAY 60-2770 and BI 703704 activate both GC-1 and GC-2 isoforms non-selectively [1]. In concentration-response measurements using cell systems expressing each isoform individually and in purified enzyme assays, runcaciguat selectively activated GC-1 while acting as a competitive antagonist to other activators at GC-2, without interfering with nitric oxide signaling [1].
| Evidence Dimension | sGC isoform activation profile |
|---|---|
| Target Compound Data | Selective activation of GC-1; competitive antagonism at GC-2 |
| Comparator Or Baseline | BAY 60-2770: activates both GC-1 and GC-2; BI 703704: activates both GC-1 and GC-2 |
| Quantified Difference | Qualitative difference: isoform-selective vs. non-selective pan-isoform activation |
| Conditions | Cell systems expressing individual sGC isoforms; purified enzyme assays |
Why This Matters
Isoform-specific targeting of GC-1 may enable tissue-selective therapeutic effects and reduced off-target liabilities compared to pan-isoform activators, representing a distinct pharmacological profile for procurement in sGC research programs.
- [1] Behrends S, Schmidt H, et al. Discovery of the first isoform-specific sGC activator: Selective activation of GC-1 by runcaciguat. Eur J Pharmacol. 2025;991:177557. doi:10.1016/j.ejphar.2025.177557. View Source
